N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Overview
Description
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide typically involves the condensation reaction between thiophene-2-carbaldehyde and 2-(2,4,6-tribromophenoxy)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide involves its interaction with biological macromolecules. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzymatic activity or disruption of DNA replication. The bromine atoms enhance the compound’s electrophilicity, making it more reactive towards biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another thiophene-based compound with potential biological applications.
Uniqueness
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is unique due to the presence of the tribromophenoxy group, which imparts distinct electronic properties and enhances its reactivity. This makes it particularly useful in applications requiring high electrophilicity and specific interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br3N2O2S/c14-8-4-10(15)13(11(16)5-8)20-7-12(19)18-17-6-9-2-1-3-21-9/h1-6H,7H2,(H,18,19)/b17-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROIIQCNMISTDD-UBKPWBPPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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